molecular formula C21H14N2O4 B1667444 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- CAS No. 13676-54-5

1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-

Cat. No. B1667444
CAS RN: 13676-54-5
M. Wt: 358.3 g/mol
InChI Key: XQUPVDVFXZDTLT-UHFFFAOYSA-N
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Patent
US08512596B2

Procedure details

A 6.0 g quantity of 4,4′-dihydroxydiphenylmethane is dissolved in a solution of 12.6 ml of triethylamine in 50 ml of 1,2-dichloroethane in a 250 ml flask. To the solution is slowly added a solution of 15.5 g of methyl maleimidobenzoyl chloride in 50 ml of 1,2-dichloroethane. The mixture is allowed to react at room temperature for 16 hr. The reaction mixture is precipitated in water, filtered under reduced pressure, washed sequentially with water and ethanol, and dried at 60° C. under vacuum for 48 hr, yielding the bismaleimide compound of Formula 20m.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl maleimidobenzoyl chloride
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][C:8]2[CH:9]=[CH:10][C:11](O)=[CH:12][CH:13]=2)=[CH:5][CH:4]=[C:3](O)[CH:2]=1.CC1C([N:26]2[C:30](=[O:31])[CH:29]=[CH:28][C:27]2=[O:32])=C(C=CC=1)C(Cl)=O>C(N(CC)CC)C.ClCCCl>[CH:1]1[C:6]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([N:26]3[C:30](=[O:31])[CH:29]=[CH:28][C:27]3=[O:32])=[CH:12][CH:13]=2)=[CH:5][CH:4]=[C:3]([N:26]2[C:27](=[O:32])[CH:28]=[CH:29][C:30]2=[O:31])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CC=2C=CC(=CC2)O)O
Name
Quantity
12.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
methyl maleimidobenzoyl chloride
Quantity
15.5 g
Type
reactant
Smiles
CC=1C(=C(C(=O)Cl)C=CC1)N1C(C=CC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is precipitated in water
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
WASH
Type
WASH
Details
washed sequentially with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum for 48 hr
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.